molecular formula C16H25NO B1610382 4-(1-Benzylpiperidin-4-YL)butan-1-OL CAS No. 318508-02-0

4-(1-Benzylpiperidin-4-YL)butan-1-OL

Cat. No.: B1610382
CAS No.: 318508-02-0
M. Wt: 247.38 g/mol
InChI Key: SXNYWACHEZSLBF-UHFFFAOYSA-N
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Description

4-(1-Benzylpiperidin-4-YL)butan-1-OL is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzylpiperidin-4-YL)butan-1-OL typically involves the reaction of 4-(4-Piperidyl)-1-butanol with benzyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzylpiperidin-4-YL)butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
4-(1-Benzylpiperidin-4-YL)butan-1-OL serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including oxidation, reduction, and substitution, which facilitate the creation of diverse chemical derivatives. The following table summarizes its chemical reactivity:

Reaction Type Description Common Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydesPotassium permanganate, chromium trioxide
ReductionCan be reduced to form different alcohol derivativesLithium aluminum hydride, sodium borohydride
SubstitutionBenzyl group can be substituted with other functional groupsHalogens or other electrophiles

Biological Research Applications

Neuropharmacology
Research indicates that this compound interacts with monoamine transporters, selectively promoting the release of dopamine and norepinephrine. This property positions it as a candidate for studying neuropharmacological effects and potential therapeutic applications. A case study by Keller et al. (2015) highlights its role in modulating neurotransmitter systems, suggesting implications for treating mood disorders .

Medicinal Chemistry Applications

Drug Development Precursor
The compound is under investigation for its potential therapeutic properties. Its structure allows for modifications that could lead to the development of novel drugs targeting various conditions. For instance, its derivatives may exhibit enhanced efficacy in treating neurological disorders due to their ability to influence neurotransmitter dynamics.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in the manufacture of fine chemicals and pharmaceuticals. Its synthesis can be optimized for large-scale production using advanced techniques such as continuous flow reactors and chromatography for purification.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidin-4-YL)butan-1-OL involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to interact with monoamine transporters, facilitating the release of these neurotransmitters .

Comparison with Similar Compounds

    4-Benzylpiperidine: Shares a similar structure but lacks the butanol chain.

    1-Benzyl-4-hydroxypiperidine: Similar structure with a hydroxyl group on the piperidine ring.

Uniqueness: 4-(1-Benzylpiperidin-4-YL)butan-1-OL is unique due to the presence of both a benzyl group and a butanol chain, which may confer distinct chemical and biological properties compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(1-Benzylpiperidin-4-YL)butan-1-OL, also known as a derivative of piperidine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various neuroactive agents and is being investigated for its effects on neurotransmitter systems, particularly in neuropharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H25NO
  • Molecular Weight : 249.38 g/mol

The compound features a butanol side chain attached to a benzylpiperidine moiety, which is significant for its interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes in the central nervous system. Its mechanism of action is primarily attributed to its affinity for sigma receptors, which are implicated in modulating pain and neurotoxicity responses.

Neuropharmacological Effects

Several studies have highlighted the compound's potential in neuropharmacology:

  • Sigma Receptor Interaction : The compound exhibits antagonistic properties at sigma receptors, which are involved in several neurobiological processes including pain perception and neuroprotection .
  • Cholinesterase Inhibition : It has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit AChE activity with an IC50 value of approximately 0.25 μM, indicating high potency . This inhibition suggests a potential therapeutic role in cognitive enhancement and neuroprotection.

Neurotoxicity Assessment

A study investigating the compound's effects on amyloid-beta-induced neurotoxicity found that it could mitigate cellular damage caused by amyloid-beta peptides, which are associated with Alzheimer's pathology . This protective effect underscores its relevance in developing treatments for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureAChE Inhibition (IC50)Sigma Receptor Affinity
This compoundStructure0.25 μMModerate
Ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinateStructure0.0167 μMHigh
N-(1-benzylpiperidin-4-YL)-4-chlorobenzamideStructureNot specifiedModerate

This table illustrates how this compound compares with other compounds in terms of biological activity.

Properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-3,7-8,15,18H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNYWACHEZSLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445117
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318508-02-0
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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